molecular formula C7H14O6 B013698 Methyl alpha-D-galactopyranoside CAS No. 3396-99-4

Methyl alpha-D-galactopyranoside

Cat. No. B013698
CAS RN: 3396-99-4
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-PZRMXXKTSA-N
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Description

Synthesis Analysis

The synthesis of methyl alpha-D-galactopyranoside and its derivatives involves multiple steps, including the use of sodium sulfate as a reactant and conditions optimized for the production of specific sulfated derivatives. For example, the synthesis and X-ray crystallographic structure determination of methyl α-D-galactopyranoside 2,6-bis(sodium sulfate) have been described, showcasing the importance of sulfate groups and their influence on the molecular structure (Lamba et al., 1993).

Molecular Structure Analysis

The molecular structure of methyl alpha-D-galactopyranoside, determined through X-ray crystallography, reveals that the sugar ring adopts a 4C1 chair conformation. However, slight distortions may occur due to the presence of sulfate groups. Such structural insights are crucial for understanding the chemical behavior and reactivity of this compound (Lamba et al., 1993).

Chemical Reactions and Properties

Chemical modifications, such as sulfation, significantly impact the properties of methyl alpha-D-galactopyranoside. Novel synthesis techniques have been developed to produce monosulfated derivatives, providing high yields and requiring shorter reaction times compared to traditional methods (Rashid et al., 1990).

Physical Properties Analysis

The physical properties of methyl alpha-D-galactopyranoside, including its solubility, melting point, and crystal structure, are influenced by its molecular conformation and the presence of functional groups such as sulfate or methyl groups. The detailed crystal and molecular structure analysis provides insights into its conformation and interactions within the crystal lattice (Polvorinos et al., 1994).

Chemical Properties Analysis

The chemical behavior of methyl alpha-D-galactopyranoside, including its reactivity towards various chemical agents and its role in forming complex oligosaccharide structures, is a subject of ongoing research. Studies on its oxidation by galactose oxidase highlight the optimization of reaction conditions for specific product yield, showcasing its chemical versatility (Parikka & Tenkanen, 2009).

Scientific Research Applications

  • Probe for Lectin Binding Sites : Kinzy et al. (1992) synthesized methyl alpha- and beta-N-dansyl-D-galactosaminides to probe the binding sites of N-acetyl-D-galactosamine-specific lectins, particularly in erythrocytes (Kinzy et al., 1992).

  • Pharmaceutical Applications : Kováč et al. (1984) synthesized and characterized methyl 6-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside, suggesting its potential use in pharmaceuticals (Kováč et al., 1984).

  • Lectin Binding Kinetics : Neurohr et al. (1981) studied the kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin, providing insights into lectin-carbohydrate interactions (Neurohr et al., 1981).

  • Inhibitor in Enzymatic Reactions : Viana et al. (2011) found that methyl alpha-D-galactopyranoside is a potent inhibitor of Debaryomyces hansenii UFV-1 alpha-galactosidases, indicating its importance in enzymatic studies (Viana et al., 2011).

  • Synthesis and Structural Analysis : Watt et al. (1996) provided a structural analysis of methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, contributing to carbohydrate chemistry (Watt et al., 1996).

  • Chemical Synthesis Studies : Petrović et al. (2002) demonstrated the synthesis and transesterifications of pivaloylated methyl alpha-D-galactopyranosides, exploring its chemical properties (Petrović et al., 2002).

  • Binding Affinity Analysis : Sahin-Tóth et al. (2002) studied the binding of hydrophobic D-galactopyranosides to the lactose permease of Escherichia coli, highlighting the influence of methyl substitution on binding affinity (Sahin-Tóth et al., 2002).

  • Methodology for Synthesizing Derivatives : Rashid et al. (1990) presented a novel method for synthesizing monosulphated methyl alpha-D-galactopyranosides, offering advancements in chemical synthesis techniques (Rashid et al., 1990).

Safety And Hazards

Methyl α-D-galactopyranoside is generally considered safe for laboratory use. However, standard precautions should be followed, including proper handling, storage, and disposal. Consult safety data sheets for specific guidelines.


Future Directions


  • Biological Applications : Investigate its role in cellular processes and potential therapeutic applications.

  • Structural Studies : Explore crystallography and NMR studies to understand its interactions with enzymes.

  • Synthetic Methods : Develop efficient and scalable synthetic routes for large-scale production.


properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-PZRMXXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187575
Record name Methyl alpha-galactopyranoside
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-D-galactopyranoside

CAS RN

3396-99-4, 34004-14-3
Record name Methyl α-D-galactopyranoside
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Record name Methyl-galactopyranoside
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Record name Methyl alpha-galactoside
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Record name Methyl alpha-galactopyranoside
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Record name Methyl α-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
BM Gatehouse, BJ Poppleton - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
Methyl eD-galactopyranoside monohydrate crystallizes in the orthorhombic space group P2x2121 with cell dimensions a= 6.130, b= 7.486, c= 21.202 A. The structure was solved using …
Number of citations: 36 scripts.iucr.org
IJ Goldstein, DA Blake, S Ebisu, TJ Williams… - Journal of Biological …, 1981 - Elsevier
… Association constants for the binding of methyl alpha-D-galactopyranoside (methyl alpha-D-Galp) and methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (methyl alpha-D-…
Number of citations: 99 www.sciencedirect.com
RK Jain, CF Piskorz… - Carbohydrate …, 1995 - pubmed.ncbi.nlm.nih.gov
Synthesis of benzyl O-(3-O-methyl-beta-D-galactopyranosyl)-(1-->3)-2- acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(beta-D- galactopyranosyl)-(1-->3)-2-acetamido-2-deoxy-6-O-methyl-alpha-D …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
MA Souza, F Amâncio-Pereira… - Brazilian Archives of …, 2005 - SciELO Brasil
… The haemagglutination of human red cells was inhibited by 3.0 mM N-acetyl-D-galactopyranoside, 6.3 mM methyl-beta-D-galactopyranoside, 50 mM methyl-alpha-D-galactopyranoside …
Number of citations: 40 www.scielo.br
DE Maddox, S Shibata… - Proceedings of the …, 1982 - National Acad Sciences
… to completely inhibit lectin binding with methyl alpha-D-galactopyranoside … of methyl-alpha-D-galactopyranoside or alpha-galactosidase, (iv) ability of methyl alpha-D-galactopyranoside …
Number of citations: 155 www.pnas.org
M Koos, J Gajdos - Molecules, 1997 - mdpi.com
… To a well stirred solution of methyl alpha-D-galactopyranoside (9.71 g, 50 mmol) [3] in dry pyridine (40 ml) 4-toluenesulfonyl chloride (10.49 g, 55 mmol) was added in small portions at -…
Number of citations: 4 www.mdpi.com
SMA Kawsar, Y Fujii, R Matsumoto, T Ichikawa… - … and Physiology Part B …, 2008 - Elsevier
A lectin recognizing both Galβ1-3GlcNAc and Galβ1-4GlcNAc was purified from the demosponge Halichondria okadai by lactosyl-agarose affinity chromatography. The molecular mass …
Number of citations: 63 www.sciencedirect.com
P Cironi, O Varela - Journal of the Brazilian Chemical Society, 2001 - SciELO Brasil
… of the corresponding methyl 6-O-methyl-alpha-D-galactopyranoside (6, major product) and … -2-O-methoxyethoxymethyl-6- O-methyl-alpha-D-galactopyranoside (12). Simultaneous acid …
Number of citations: 5 www.scielo.br
SR Dalmau, CS Freitas - Brazilian Journal of Medical and Biological …, 1989 - europepmc.org
… assay and mainly on human serum protein precipitation, the following potencies in relation to D (+)-galactose (taken as 1) were obtained: 1-0-methyl-alpha-D-galactopyranoside, 40; …
Number of citations: 7 europepmc.org
MS Sandrin, HA Vaughan… - Proceedings of the …, 1993 - National Acad Sciences
… The reaction of human serum with pig erythrocytes was specifically inhibited by mono- and disaccharides: D-galactose, melibiose, stachyose, methyl-alpha-D-galactopyranoside, and D-…
Number of citations: 745 www.pnas.org

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